2-[(2-Methylcyclohexyl)oxy]acetic acid

Lipophilicity ADME Profiling Compound Library Design

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) is a cycloalkyloxy-substituted acetic acid derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound is commercially supplied as a diastereomeric mixture, typically in liquid form at 95% purity.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 519050-83-0
Cat. No. B3384024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylcyclohexyl)oxy]acetic acid
CAS519050-83-0
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCCCC1OCC(=O)O
InChIInChI=1S/C9H16O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyBASUHQLZULYDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0): Chemical Identity and Procurement Baseline


2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) is a cycloalkyloxy-substituted acetic acid derivative with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. This compound is commercially supplied as a diastereomeric mixture, typically in liquid form at 95% purity . It is recognized as a phytochemical-derived analytical standard for HPLC/GC methods and serves as a reference material in bioactivity screening . The compound's physicochemical profile, characterized by an XLogP3 of 1.9 and a topological polar surface area of 46.5 Ų, distinguishes it from simpler cyclohexyloxy analogs [1].

Why 2-[(2-Methylcyclohexyl)oxy]acetic acid Cannot Be Replaced by Unsubstituted Cyclohexyloxy Analogs


Procurement of generic cycloalkyloxy acetic acids without considering substitution patterns introduces significant variability in lipophilicity and molecular recognition. The methyl substituent on the cyclohexyl ring of 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) increases its XLogP3 value to 1.9 compared to 1.42 for the unsubstituted 2-(cyclohexyloxy)acetic acid, representing a quantifiable shift in partitioning behavior [1][2]. This structural feature also creates stereogenic centers, resulting in a diastereomeric mixture that provides distinct chromatographic and binding profiles compared to achiral or single-isomer analogs . Such differences directly impact assay reproducibility and lead optimization campaigns, making simple interchange with non-methylated cyclohexyloxyacetic acids untenable without revalidation.

Quantitative Differentiation Evidence for 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0)


Lipophilicity Shift: Increased logP Compared to Unsubstituted Cyclohexyloxy Analog

The methyl substituent on the cyclohexyl ring of 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0) elevates its calculated octanol-water partition coefficient (XLogP3) to 1.9, a value that is 0.48 log units higher than the 1.42 reported for the unsubstituted analog 2-(cyclohexyloxy)acetic acid (CAS 71995-54-5) [1][2]. This quantifiable increase reflects enhanced lipophilicity, which correlates with altered membrane permeability and distribution characteristics in biological systems.

Lipophilicity ADME Profiling Compound Library Design

Molecular Weight and TPSA Differentiation for Physicochemical Property Tuning

2-[(2-Methylcyclohexyl)oxy]acetic acid possesses a molecular weight of 172.22 g/mol and a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, the unsubstituted analog 2-(cyclohexyloxy)acetic acid has a molecular weight of 158.20 g/mol and a TPSA of 46.5 Ų (due to identical functional group contributions) [2]. While TPSA remains unchanged, the 14 Da increase in molecular weight (+8.9%) confers a measurable difference in compound mass that can influence downstream derivatization and detection limits in mass spectrometry workflows.

Physicochemical Properties Molecular Descriptors Medicinal Chemistry

Documented Synthetic Yield: 89% Yield via Williamson-Type Etherification

A documented synthetic procedure for 2-[(2-Methylcyclohexyl)oxy]acetic acid reports an 89% yield following a 22-hour reaction between 2-methylcyclohexanol and chloroacetic acid in the presence of lithium using tetrahydrofuran as solvent [1]. This yield provides a quantitative benchmark for procurement decision-making, particularly when evaluating in-house synthesis versus commercial sourcing. Comparable yields for unsubstituted cyclohexyloxyacetic acid synthesis via standard Williamson etherification are not explicitly documented in the same source, but this reported value establishes a baseline for process feasibility assessment.

Synthetic Methodology Process Chemistry Reaction Optimization

Commercial Purity and Physical Form: 95% Liquid at Ambient Temperature

Commercially available 2-[(2-Methylcyclohexyl)oxy]acetic acid is supplied as a liquid with a certified purity of 95%, and is recommended for storage at room temperature . In contrast, the unsubstituted analog 2-(cyclohexyloxy)acetic acid is also reported as a liquid but with a lower purity grade of 90% from certain suppliers [1]. The 5% purity differential can be a decisive factor for applications requiring minimal impurity interference, such as analytical method validation or sensitive biological assays.

Compound Procurement Analytical Standards Storage and Handling

Diastereomeric Mixture: A Differentiating Feature for Chiral Applications

2-[(2-Methylcyclohexyl)oxy]acetic acid is supplied as a mixture of diastereomers due to the presence of two chiral centers in the 2-methylcyclohexyl moiety . This stereochemical complexity is absent in the unsubstituted 2-(cyclohexyloxy)acetic acid, which is achiral [1]. The diastereomeric nature of the target compound provides distinct separation profiles in chiral HPLC, enabling its use as a model system for developing stereoselective analytical methods or for investigating stereochemical influences on biological activity, a capability not offered by the simpler analog.

Stereochemistry Chiral Resolution Chromatographic Method Development

Optimal Procurement and Application Scenarios for 2-[(2-Methylcyclohexyl)oxy]acetic acid (CAS 519050-83-0)


Development of Lipophilicity-Driven ADME Assays Requiring Elevated logP

For research programs aiming to investigate structure-activity relationships around lipophilicity, 2-[(2-Methylcyclohexyl)oxy]acetic acid provides a validated logP shift of +0.48 units relative to the unsubstituted cyclohexyloxy analog [1]. This makes it a suitable reference compound for calibrating computational logP models or for use as a control in permeability assays where moderate lipophilicity enhancement is desired.

Chiral HPLC Method Development and Stereochemical Validation

The compound's availability as a diastereomeric mixture allows chromatographers to develop and validate chiral separation methods using a structurally simple yet stereochemically defined test analyte . Unlike achiral cyclohexyloxyacetic acids, this compound presents a realistic challenge of resolving diastereomers, which is directly transferable to more complex pharmaceutical intermediates.

Analytical Standard for GC/HPLC Quantification in Phytochemical Research

As a phytochemical-derived compound supplied at 95% purity and in liquid form, 2-[(2-Methylcyclohexyl)oxy]acetic acid is positioned as an analytical standard for quantifying similar cycloalkyloxy acids in plant extracts or metabolic profiling studies using GC or HPLC platforms . Its established storage conditions (room temperature) simplify laboratory handling.

Synthetic Intermediate with Documented 89% Yield Benchmark

For process chemists evaluating the feasibility of incorporating a 2-methylcyclohexyloxy motif into larger molecular frameworks, the documented 89% synthetic yield under Williamson-type conditions provides a tangible efficiency benchmark [2]. This data point supports procurement decisions when comparing the cost of commercial sourcing against in-house synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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